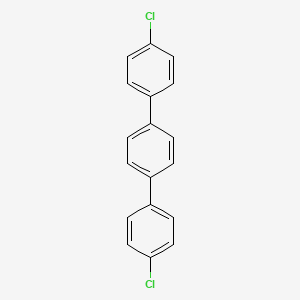

1,4-bis(4-chlorophenyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21711-52-4 |

|---|---|

Molecular Formula |

C18H12Cl2 |

Molecular Weight |

299.2 g/mol |

IUPAC Name |

1,4-bis(4-chlorophenyl)benzene |

InChI |

InChI=1S/C18H12Cl2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12H |

InChI Key |

QLCZEWQYJYSIDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Contextual Significance of Halogenated Aryl Compounds in Organic Chemistry

Halogenated aryl compounds, or aryl halides, are organic molecules in which a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring, such as a benzene (B151609) ring. This structural feature imparts unique chemical properties that distinguish them from their non-halogenated counterparts and from alkyl halides (where the halogen is attached to a non-aromatic carbon chain).

The significance of aryl halides in organic chemistry is multifaceted:

Synthetic Intermediates: They are exceptionally valuable as building blocks in organic synthesis. The carbon-halogen bond, while relatively stable, can be activated using various catalysts, particularly transition metals like palladium, nickel, and copper. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds through powerful cross-coupling reactions such as the Suzuki, Heck, and Stille reactions. These reactions are foundational in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and polymers.

Modulation of Electronic Properties: The high electronegativity of halogen atoms allows them to influence the electron density of the aromatic ring through an inductive effect. This electronic modulation can alter the reactivity and physical properties of the molecule, such as its acidity, basicity, and susceptibility to further chemical transformations like electrophilic aromatic substitution. libretexts.org

Applications in Materials Science: The unique properties of halogenated aryl compounds have led to their incorporation into advanced materials. Their stability, rigidity, and specific electronic characteristics are leveraged in the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers with tailored thermal and electrical properties. nih.gov The ability of halogens to participate in non-covalent interactions known as "halogen bonding" is also a growing area of interest in crystal engineering and the design of supramolecular materials. nih.govresearchgate.netnih.gov

Overview of the Structural Motif: Bis Chlorophenyl Benzene Systems

The compound 1,4-bis(4-chlorophenyl)benzene belongs to a structural class characterized by a central benzene (B151609) ring linked to two chlorophenyl substituents. In this specific isomer, the connections are at the para positions (1 and 4) of the central ring, and the chlorine atoms are at the para position (4) of the outer phenyl rings. This arrangement results in a highly symmetric, linear, and rigid molecular architecture.

This structural motif is essentially a chlorinated derivative of p-terphenyl (B122091). chemsrc.com Terphenyls and their derivatives are known for their rigid, rod-like structures, which promote molecular ordering and efficient electronic communication between the aromatic rings. Key features of the bis(chlorophenyl)benzene system include:

Rigidity and Linearity: The molecule consists of three co-planar or near-co-planar aromatic rings linked by single bonds. This extended π-system provides structural rigidity, which is a desirable trait for components in liquid crystals and other ordered materials.

Chemical Stability: The aromatic nature of the three phenyl rings imparts significant thermodynamic stability. The carbon-chlorine bonds are also strong, making the molecule resistant to degradation under many conditions.

Functionalization Potential: While stable, the chlorine atoms serve as reactive handles. They can be substituted or eliminated through various organometallic reactions, allowing the this compound core to be incorporated into larger, more complex superstructures, such as polymers or dendrimers.

Rationale for Comprehensive Academic Investigation of 1,4 Bis 4 Chlorophenyl Benzene

The specific structure of 1,4-bis(4-chlorophenyl)benzene makes it a compound of significant interest for academic and industrial research. The rationale for its investigation stems primarily from its potential as a precursor and building block in the synthesis of novel organic materials.

The primary drivers for research into this compound include:

Monomer for Polymer Synthesis: The bifunctional nature of the molecule (two reactive chlorine sites) makes it an ideal candidate as a monomer for step-growth polymerization. Through reactions like Suzuki or Ullmann coupling, where the chlorine atoms are replaced to form new bonds, this compound can be used to synthesize rigid-rod polymers. These polymers are investigated for applications requiring high thermal stability, mechanical strength, and specific optoelectronic properties.

Core for Liquid Crystals: The rod-like shape of the molecule is a fundamental prerequisite for liquid crystalline behavior. By modifying the structure, for example, by adding flexible alkyl chains, researchers can design and synthesize new liquid crystalline materials for use in display technologies.

Intermediate in Fine Chemicals Synthesis: In academic settings, the compound serves as a well-defined, rigid scaffold for building complex organic molecules. Its symmetry simplifies the analysis of reaction products, making it a useful model system for developing new synthetic methodologies, particularly in the field of transition-metal-catalyzed cross-coupling. rsc.org

Delimitation of Research Scope for Scholarly Inquiry

Established Reaction Pathways for Diarylation of Benzene (B151609) Core

Several strategic approaches have been developed for the diarylation of a central benzene core, leading to the formation of compounds like this compound. These methods include cross-coupling reactions, electrophilic aromatic substitution, and derivatization from pre-existing 1,4-phenylene structures.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are powerful tools in organic synthesis for the creation of C-C bonds. Palladium- and copper-catalyzed reactions are particularly prominent in this area.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds. tamu.edutcichemicals.com This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve the reaction of 1,4-dibromobenzene (B42075) with 4-chlorophenylboronic acid or the reaction of benzene-1,4-diboronic acid with 1-bromo-4-chlorobenzene. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. tcichemicals.com

| Reactant 1 | Reactant 2 | Catalyst System | Product |

| 1,4-Dibromobenzene | 4-Chlorophenylboronic acid | Pd catalyst, Base | This compound |

| Benzene-1,4-diboronic acid | 1-Bromo-4-chlorobenzene | Pd catalyst, Base | This compound |

The Sonogashira coupling reaction, another palladium-catalyzed process, is primarily used to form carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orgorganic-chemistry.org While not a direct route to this compound, Sonogashira variants can be employed to create diarylalkyne intermediates, which can then be reduced to the desired diarylbenzene. For instance, 1,4-diiodobenzene (B128391) could be coupled with 1-chloro-4-ethynylbenzene, followed by hydrogenation of the resulting alkyne linkages. The reaction is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgresearchgate.net

Copper-catalyzed coupling reactions, such as the Chan-Lam coupling, offer an alternative to palladium-based methods. The Chan-Lam coupling is a versatile method for forming carbon-heteroatom bonds, specifically between an aryl boronic acid and an amine or an alcohol to create aryl amines or aryl ethers, respectively. wikipedia.orgyoutube.com It is catalyzed by copper complexes and can often be performed at room temperature in the open air. wikipedia.org While the classic Chan-Lam reaction does not directly form C-C bonds, its principles can be adapted for C-C bond formation in related systems, providing a potential pathway for the synthesis of diaryl compounds.

Electrophilic Aromatic Substitution for Aryl-Halogenated Benzene Synthesis

Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces a hydrogen atom on an aromatic ring. minia.edu.eguci.edu This class of reactions is crucial for introducing functional groups to a benzene core. To synthesize this compound via this route, a two-step mechanism is generally proposed. msu.edu The first, and typically rate-determining, step involves the electrophile forming a sigma-bond with the benzene ring, which generates a positively charged intermediate known as a benzenonium ion. msu.edu In the second, faster step, a proton is removed from this intermediate, resulting in a substituted benzene ring. msu.edu

The synthesis of the target molecule could potentially be achieved through a Friedel-Crafts-type reaction where benzene is reacted with a suitable 4-chlorophenyl electrophile precursor in the presence of a Lewis acid catalyst. However, controlling the regioselectivity to achieve exclusive 1,4-disubstitution can be challenging, and mixtures of ortho, meta, and para isomers are often obtained. msu.edu

Friedel-Crafts Acylation and Subsequent Reduction for Diarylmethane/Ketone Derivatives

The Friedel-Crafts acylation is a reliable method to introduce an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) and a strong Lewis acid catalyst, such as aluminum chloride. studymind.co.uklibretexts.org This reaction can be adapted to synthesize diaryl ketone precursors to this compound. For instance, benzene can be acylated with 4-chlorobenzoyl chloride in a 1:2 molar ratio to yield 1,4-bis(4-chlorobenzoyl)benzene.

A key advantage of Friedel-Crafts acylation is that the resulting ketone is less reactive than the starting material, which helps to prevent polysubstitution. libretexts.org The diaryl ketone intermediate can then be reduced to the corresponding diarylalkane. Common reduction methods include the Clemmensen reduction (using zinc-mercury amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

| Reaction Step | Reagents | Intermediate/Product |

| Friedel-Crafts Acylation | Benzene, 4-Chlorobenzoyl chloride, AlCl₃ | 1,4-bis(4-chlorobenzoyl)benzene |

| Reduction | Zn(Hg), HCl or H₂NNH₂, base | 1,4-bis(4-chlorobenzyl)benzene |

Derivatization from Precursor Molecules Containing the 1,4-Phenylene Core

Another synthetic strategy involves starting with a molecule that already contains the 1,4-phenylene core and then building the 4-chlorophenyl substituents. For example, 1,4-phenylenediamine can undergo a Sandmeyer-type reaction. This would involve diazotization of the amino groups with nitrous acid to form a bis-diazonium salt, followed by reaction with a copper(I) chloride to introduce the chloro and phenyl groups in a controlled manner.

Alternatively, a precursor like terephthalaldehyde (B141574) could be used. researchgate.net A Grignard reaction with 4-chlorophenylmagnesium bromide, followed by dehydration and reduction, could yield the target compound. Another approach involves the reaction of 1,4-dibromobenzene with a suitable organometallic reagent derived from 1-bromo-4-chlorobenzene.

A different precursor, 1,4-bis(trichloromethyl)benzene, can be synthesized by the chlorination of para-xylene. wikipedia.org This compound can then serve as a starting material for further transformations to arrive at this compound.

| Precursor Molecule | Key Transformation |

| 1,4-Phenylenediamine | Diazotization followed by Sandmeyer reaction |

| Terephthalaldehyde | Grignard reaction, dehydration, reduction |

| 1,4-Dibromobenzene | Coupling with a 4-chlorophenyl organometallic reagent |

| p-Xylene | Chlorination to 1,4-bis(trichloromethyl)benzene, followed by further steps |

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, recent research has focused on developing more environmentally friendly synthetic routes. researchgate.net These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst Development and Mechanistic Insights

The development of highly efficient catalysts is central to modern organic synthesis. For biaryl synthesis via Suzuki-Miyaura coupling, palladium-based catalysts are the most widely used. nih.govmdpi.com

Catalyst Systems: The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source and, crucially, the ancillary ligands, can significantly impact reaction efficiency. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.com The ligands stabilize the palladium center and modulate its reactivity.

Mechanistic Pathway: The widely accepted mechanism for the Suzuki-Miyaura coupling begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center, a step often facilitated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. organic-chemistry.org The selectivity of the reaction can sometimes be influenced by factors such as metal chelation effects in the transition state, especially with certain substituted reactants. nih.gov

Solvent-Free and Environmentally Benign Synthetic Procedures

A major focus of green chemistry is the reduction or elimination of volatile and often toxic organic solvents. researchgate.net

Solvent-Free Approaches: One innovative approach is the use of mechanochemistry, such as ball milling, which can facilitate reactions in the absence of a solvent. researchgate.net Grinding reactants together, sometimes with a solid base, can provide the necessary energy to initiate and sustain the reaction, leading to high yields without the need for solvent purification. researchgate.net For example, the synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) has been successfully achieved using a solvent-free ball milling method. researchgate.net While not specifically documented for this compound, this technique represents a promising green alternative.

Environmentally Benign Solvents: When a solvent is necessary, the use of greener alternatives is encouraged. Ionic liquids, which are salts with low melting points, are considered environmentally benign due to their low volatility and high thermal stability. researchgate.net They can act as both the solvent and, in some cases, part of the catalytic system. A patented synthesis for the related compound 1,4-bis(chloromethyl)benzene (B146612) utilizes an ionic liquid catalyst in a solvent-free process, highlighting the potential of this technology for related syntheses. google.com Water is also an ideal green solvent, and catalytic systems have been developed that are effective in aqueous media. researchgate.net

Using heterogeneous, silica-supported reagents is another green strategy. These solid-supported catalysts can be easily removed from the reaction mixture by simple filtration, which simplifies product purification, prevents catalyst leaching, and allows the catalyst to be recycled and reused. cphi-online.com

X-ray Crystallography for Solid-State Molecular Structure

Investigation of Crystallographic Disorder Phenomena

Crystallographic disorder refers to the phenomenon where a molecule or a part of it occupies multiple positions or orientations within a crystal lattice. In the case of this compound, which can be considered a derivative of p-terphenyl (B122091), the potential for disorder is a significant aspect of its solid-state structure. Studies on related p-terphenyl derivatives have shown that disorder is a common feature, particularly when the terminal substituents introduce a degree of asymmetry.

Research on difluorinated p-terphenyls, for instance, has revealed that unsymmetrically substituted molecules can exhibit significant crystallographic disorder. researchgate.net In these cases, the molecules statistically occupy the crystal lattice in "up" and "down" orientations. researchgate.net This leads to a superposition of atoms in the average crystal structure, except for the atoms of the terminal groups that define the different orientations. researchgate.net Given the structural similarity, it is highly probable that this compound could exhibit analogous disorder phenomena. The central benzene ring and the flanking phenyl rings form a quasi-linear core, and a rotational or positional disorder of the entire molecule or the terminal chlorophenyl rings could occur.

This type of disorder can be influenced by several factors, including the crystallization conditions, temperature, and the presence of intermolecular interactions. For example, in some molecular crystals, dynamic disorder can "freeze" into an ordered state upon cooling, sometimes resulting in a phase transition. acs.org

The table below illustrates a hypothetical two-site disorder model for a terminal chlorophenyl ring in this compound, which is a common type of disorder observed in such aromatic systems.

| Parameter | Orientation A | Orientation B | Description |

|---|---|---|---|

| Occupancy | 0.65 | 0.35 | The statistical probability of finding the ring in either orientation at a given lattice site. |

| Torsion Angle (C-C-C-C) | 35.2° | -38.5° | The angle of rotation of the terminal ring relative to the central benzene ring. |

| Displacement | Variable | Positional shift of atoms between the two orientations. |

Note: The data in this table is illustrative and based on typical values for disordered phenyl rings in related structures. Specific experimental values for this compound require dedicated crystallographic analysis.

The presence of disorder can impact the refinement of the crystal structure and the interpretation of derived properties. It is often identified by unusually large atomic displacement parameters (thermal ellipsoids) or residual electron density in difference Fourier maps during X-ray diffraction analysis.

Analysis of Crystal Void Volume

The analysis of crystal void volume provides insight into the efficiency of molecular packing in the solid state. Voids are empty spaces within the crystal lattice that are not occupied by the atoms of the molecule. The size and distribution of these voids can influence the material's physical properties, such as its density, mechanical strength, and ability to host guest molecules.

For many organic molecules, the packing is often dense, minimizing the void volume to maximize stabilizing van der Waals interactions. However, the specific shape of a molecule can lead to packing motifs that inevitably leave empty spaces. In derivatives of p-terphenyl, the rigid, elongated shape can lead to efficient packing, but voids can still be present.

While specific experimental data on the crystal void volume for this compound has not been detailed in the surveyed literature, calculations for structurally related compounds can provide a useful reference. For example, a study on a complex diazepane derivative containing chlorophenyl groups reported a crystal void volume of 237.16 ų, which constituted 12.46% of the total unit cell volume. acs.orgiucr.orgacs.org This value indicates a relatively high mechanical strength for that particular crystal. acs.orgacs.org

The void volume is typically calculated using specialized software that maps the electron density of the crystal structure. A common method involves placing a probe of a certain radius (often corresponding to a solvent molecule like water) at various points in the unit cell to identify accessible voids.

The table below presents a summary of typical parameters used in the calculation of crystal void volume.

| Parameter | Typical Value/Method | Significance |

|---|---|---|

| Probe Radius | 1.2 Å | Simulates the size of a small molecule (e.g., water) to determine accessible volume. |

| Grid Spacing | ~0.1 Å | Defines the resolution of the grid used to map the void space. |

| Calculated Void Volume (ų) | Structure Dependent | The total volume of empty space within the unit cell. |

| Percentage of Unit Cell Volume (%) | Structure Dependent | The void volume expressed as a percentage of the total crystal volume, indicating packing efficiency. |

The presence of an open architecture with significant void space, sometimes seen in related compounds, can even allow for the interpenetration of two or more independent networks within the same crystal. researchgate.net A detailed crystallographic study of this compound would be necessary to precisely determine its void volume and packing efficiency.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to exploring the electronic makeup and inherent reactivity of this compound. These calculations provide a detailed picture of the molecule's geometry, orbital energies, charge distribution, and stability.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state of the molecule's electron density. The process involves calculating key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles. materialsciencejournal.org

For molecules containing chlorophenyl and benzene moieties, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can accurately predict these parameters. materialsciencejournal.org The results are typically validated by comparing them with experimental data from techniques like X-ray crystallography. iucr.orguantwerpen.be In many cases, a strong correlation is found between the theoretical gas-phase calculations and the solid-phase experimental values, with minor deviations attributed to intermolecular interactions in the crystal lattice. iucr.orgiucr.org

Table 1: Representative Comparison of Experimental and Theoretical Geometrical Parameters for a Related Chlorophenyl Compound (Data illustrative of the method, based on (E)-1-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one) uantwerpen.be

| Parameter | Bond/Angle | Experimental (XRD) | Theoretical (DFT) |

| Bond Length (Å) | C=O | 1.2275 | 1.2323 |

| C=C | 1.3207 | 1.3518 | |

| C-Cl | 1.7435 | 1.7558 | |

| Bond Angle (°) | C1-C2-C3 | 119.5 | 120.1 |

| C10-C11-Cl1 | 119.2 | 119.8 |

This interactive table showcases the typical agreement between experimental X-ray diffraction (XRD) data and theoretical Density Functional Theory (DFT) calculations for a molecule containing a 4-chlorophenyl group.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uantwerpen.be

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. iucr.orgdergipark.org.tr Conversely, a small energy gap suggests the molecule is more reactive and can be more easily polarized. researchgate.net

In computational studies of molecules containing chlorophenyl groups, the HOMO and LUMO energy levels are calculated to determine this gap. For example, a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one found a HOMO-LUMO gap of 5.6815 eV, indicating significant stability. iucr.org Analysis of the spatial distribution shows where these orbitals are located on the molecule. Typically, for conjugated systems like this compound, the HOMO and LUMO are delocalized across the π-system of the benzene rings. uantwerpen.beiucr.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | -6.4148 | -0.7333 | 5.6815 | iucr.org |

| [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate | - | - | 4.6548 | mdpi.com |

| (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)...) | -8.43 | -0.40 | 8.03 | mdpi.com |

This interactive table presents calculated HOMO, LUMO, and energy gap values for various compounds containing the 4-chlorophenyl moiety, illustrating the range of electronic stabilities.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. uantwerpen.be It is invaluable for predicting how a molecule will interact with other chemical species, identifying regions that are rich or deficient in electrons. researchgate.net

The MEP map is color-coded:

Red: Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack. iucr.orgnih.gov

Blue: Indicates regions of most positive electrostatic potential, which are electron-poor and are susceptible to nucleophilic attack. researchgate.net

Green: Represents areas with neutral or near-zero potential. mdpi.com

Natural Bond Orbital (NBO) analysis is a computational method that examines interactions between orbitals within a molecule. It provides detailed insights into intramolecular charge transfer (ICT), electron delocalization, and hyperconjugative interactions that contribute to molecular stability. grafiati.comscirp.org

From the HOMO and LUMO energies obtained through DFT, a set of global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of a molecule's stability and reactivity. dergipark.org.trtandfonline.com Key descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (IP+EA)/2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (IP-EA)/2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of electrophilic power (ω = χ²/2η).

These descriptors are powerful for comparing the reactivity of different molecules. For example, calculations on a related triazene (B1217601) compound showed that its reactivity descriptors changed significantly when moving from the gas phase to polar solvents, indicating increased reactivity in solution. dergipark.org.tr A similar analysis for this compound would quantify its intrinsic reactivity and how it might be influenced by its environment.

Table 3: Representative Global Reactivity Descriptors in Gas Phase (Data illustrative of the method, based on 1,3-bis(4-methylphenyl)triazene) dergipark.org.tr

| Descriptor | Value (eV) |

| Ionization Potential (IP) | 6.6705 |

| Electron Affinity (EA) | 1.0690 |

| Chemical Hardness (η) | 2.8007 |

| Chemical Softness (S) | 0.1785 |

| Electrophilicity Index (ω) | 2.7231 |

This interactive table demonstrates the type of quantitative reactivity data that can be generated from HOMO-LUMO energies, using a related aromatic compound as an example.

Simulation of Spectroscopic Data (IR, Raman, UV-Vis, NMR)

Computational chemistry can simulate various types of spectra, which is invaluable for interpreting experimental data and confirming molecular structures.

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. researchgate.netresearchgate.net The calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for systematic errors in the theoretical method and to achieve better agreement with experimental spectra. materialsciencejournal.orgresearchgate.net This analysis helps in assigning specific vibrational modes (e.g., C-H stretch, C-Cl stretch, ring breathing) to the observed spectral bands. chemrevlett.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths of a molecule. beilstein-journals.org These calculations predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum, which correspond to electronic transitions, typically π → π* transitions in conjugated systems like this compound. beilstein-journals.orgnih.gov Comparing simulated spectra with experimental ones helps to understand the electronic structure and transitions.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectra can also be calculated. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to compute the magnetic shielding of each nucleus. The chemical shifts are then determined by referencing these values to a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net Calculated ¹H and ¹³C NMR spectra for this compound would help to assign each peak in the experimental spectra to specific atoms in the molecule, confirming its structure. researchgate.net

Chemical Reactivity and Transformation Mechanisms of 1,4 Bis 4 Chlorophenyl Benzene

Reaction Mechanisms of Halogenated Aromatic Systems

The presence of chlorine atoms on the aromatic rings significantly influences the molecule's reactivity in substitution reactions. Halogens are a unique class of substituents, exhibiting both electron-withdrawing inductive effects and electron-donating resonance effects.

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds. researchgate.net The mechanism proceeds in two steps: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. ufz.de

In 1,4-bis(4-chlorophenyl)benzene, the reactivity and regioselectivity of EAS are controlled by the directing effects of both the chlorine substituent and the p-chlorophenyl substituent on each ring.

Directing Effects :

Chlorine Atom : Halogens are deactivating yet ortho, para-directing. masterorganicchemistry.com The electron-withdrawing inductive effect makes the ring less nucleophilic than benzene (B151609), thus slowing the reaction rate. However, the electron-donating resonance effect stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions relative to the halogen. libretexts.org

p-Chlorophenyl Group : A phenyl substituent is generally considered weakly activating and is also ortho, para-directing.

For an incoming electrophile attacking one of the rings, the chlorine atom is at position 4 and the other phenyl group is at position 1. Since the para position relative to the chlorine is already occupied by the other ring, substitution is directed to the positions ortho to the chlorine atom (positions 3 and 5). The chlorine atoms can help stabilize the positive charge during the formation of the arenium ion intermediate. evitachem.com Therefore, further electrophilic substitution, such as nitration or halogenation, is predicted to occur primarily at the 3, 5, 3', and 5' positions of the biphenyl (B1667301) system.

Common EAS reactions include Friedel-Crafts alkylation and acylation, which are used to introduce alkyl and acyl groups, respectively, onto an aromatic ring using a strong Lewis acid catalyst like AlCl₃. evitachem.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Substituent on Ring | Type | Directing Effect | Predicted Position of Substitution |

| Chlorine | Deactivating | Ortho, Para | Positions 3, 5, 3', 5' |

| p-Chlorophenyl | Weakly Activating | Ortho, Para | Positions 2, 6, 2', 6' (less favored) |

| Combined Effect | Overall Deactivating | Ortho to Chlorine | Positions 3, 5, 3', 5' (Major products) |

Aryl halides are typically unreactive toward nucleophiles under standard Sₙ1 or Sₙ2 conditions. researchgate.net However, they can undergo nucleophilic aromatic substitution (SNAr) if the aromatic ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). smolecule.com The SNAr mechanism is a two-step addition-elimination process where the nucleophile first attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer complex. smolecule.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For this compound, the chlorine atom is the leaving group. The p-chlorophenylphenyl group is not a sufficiently strong electron-withdrawing group to significantly facilitate the SNAr reaction under mild conditions. Therefore, replacing the chlorine atoms with nucleophiles like hydroxides or amines would likely require harsh reaction conditions, such as high temperatures and pressures, similar to the historical Dow process for producing phenol (B47542) from chlorobenzene. researchgate.netsmolecule.com The reactivity of the chlorine atoms does, however, make the compound a potential monomer for polymerization via this pathway. evitachem.comsmolecule.com

Oxidation and Reduction Chemistry of the Biphenyl and Chlorophenyl Moieties

The oxidation and reduction of this compound target different parts of the molecule. The aromatic rings are generally stable, while the carbon-chlorine bonds are susceptible to reduction.

Oxidation : The biphenyl core and chlorophenyl moieties are generally resistant to oxidation under mild conditions. Strong oxidizing agents and harsh conditions would be required to break open the aromatic rings, likely leading to a mixture of degradation products, including corresponding carboxylic acids. There is limited specific research on the controlled oxidation of this compound, suggesting its high stability.

Reduction : The primary reduction pathway for this molecule is hydrodechlorination, which involves the cleavage of the C-Cl bonds and their replacement with C-H bonds. This process is of significant environmental interest for the degradation of chlorinated aromatic pollutants like polychlorinated biphenyls (PCBs) and DDT, which contains chlorophenyl groups. ufz.depjoes.com Catalytic hydrodechlorination typically requires a catalyst, such as nickel or palladium, and a source of hydrogen, often at elevated temperatures (e.g., ~200°C). pjoes.com The complete reduction of this compound would yield 1,4-diphenylbenzene. Reductive dechlorination can also be achieved using reagents like alkoxyborohydrides. acs.org

Table 2: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagents/Conditions | Moiety Affected | Products |

| Oxidation | Strong oxidants (e.g., KMnO₄, CrO₃), harsh conditions | Aromatic Rings | Degradation products (e.g., carboxylic acids) |

| Reduction | H₂, Pd/C or Ni catalyst, high temperature; Alkoxyborohydrides | C-Cl bonds | 1,4-diphenylbenzene |

Cyclization and Polymerization Reactions for Derivative Synthesis

The structure of this compound makes it a valuable building block for the synthesis of more complex molecules, including polymers and heterocyclic systems. evitachem.com

Polymerization : The two chlorine atoms serve as reactive handles for polymerization reactions. The compound can act as a monomer in the synthesis of high-performance polymers. For instance, through nucleophilic aromatic substitution with bisphenols, it can form poly(arylene ether)s. Another route is through metal-catalyzed cross-coupling reactions, such as Suzuki or Ullmann coupling, which can polymerize aryl halides to produce poly(p-phenylene)s and related materials known for their thermal stability and mechanical strength. smolecule.comontosight.ai

Cyclization : While direct cyclization of this compound is uncommon, its derivatives are used in the synthesis of heterocyclic compounds. For example, related 1,4-dicarbonyl compounds can undergo Paal-Knorr cyclization to produce substituted furans, pyrroles, and thiophenes. iucr.orgresearchgate.net Similarly, derivatives can be transformed into complex fused heterocyclic systems, such as 1,2,4-triazoles linked to thiadiazoles, through multi-step synthetic sequences involving the formation and subsequent cyclization of hydrazones. epstem.net

Advanced Materials Applications of 1,4 Bis 4 Chlorophenyl Benzene and Its Derivatives

Precursor Role in Polymer Science and Engineering

The inherent characteristics of the 1,4-bis(4-chlorophenyl)benzene core, such as its linearity and rigidity, are imparted to the polymers derived from it. This molecular framework is instrumental in synthesizing specialty polymers where high thermal stability and mechanical strength are paramount.

The integration of the this compound moiety into polymer backbones contributes to materials with desirable properties. For instance, polymers synthesized using derivatives of this compound often exhibit improved thermal stability and mechanical robustness. ontosight.ai The rigid nature of the central benzene (B151609) ring restricts chain mobility, leading to higher glass transition temperatures and better performance at elevated temperatures. researchgate.net These characteristics make them suitable for applications in demanding environments, such as in the manufacturing of resins and adhesives that require chemical resistance and durability.

A derivative, 1,4-bis(1-chloro-1-methylethyl)benzene, serves as an intermediate in the synthesis of polymers with tailored properties, including enhanced thermal stability and mechanical strength. ontosight.ai Similarly, poly(biphenyl sulfone ether sulfone) (PESDS), synthesized using 4,4′-bis-[(4-chlorophenyl) sulfonyl]-1,1′-biphenyl, is an amorphous polymer with excellent high-temperature resistance and outstanding thermal stability, boasting a glass transition temperature exceeding 266°C. researchgate.net

Derivatives of this compound are key building blocks for high-performance polymers like polyimides and polyketones.

Polyimides are renowned for their exceptional thermal stability and mechanical properties. nih.gov Diamine derivatives are crucial monomers in polyimide synthesis. For example, novel poly(amide-imide)s (PAIs) have been synthesized from 1,4-bis(trimellitimido)-2,5-dichlorobenzene and various aromatic diamines. scispace.com These polymers are often soluble in organic solvents and can be cast into flexible, tough films. scispace.comgoogle.com The development of new diamine monomers, including those derived from complex benzene structures, aims to create polyimides with specific properties like high transparency and flexibility for applications in flexible displays. nih.gov General methods for preparing polyimides involve reacting a diamine with a dianhydride to form a poly(amic acid), which is then converted to the final polyimide. google.comacs.org

Polyketones , specifically poly(aryl ether ketone)s (PAEKs), are another class of high-performance thermoplastics known for their thermal stability and mechanical strength. acs.org The synthesis of these polymers often involves monomers derived from this compound. A key intermediate, 1,4-bis(4-phenoxybenzoyl)benzene, is used in the polymerization of PEKK (Polyetherketoneketone). epo.org Another derivative, 1,4-bis(4-chlorobenzoyl)benzene, is utilized as a monomer in the synthesis of poly(aryl ether ketone)s. google.com These polymerization reactions, such as Friedel-Crafts acylation, build the robust backbones that give these materials their high-performance characteristics. csic.esacs.org

Table 1: Properties of Polymers Derived from this compound Derivatives

| Polymer Class | Derivative Monomer | Key Properties | Potential Applications |

|---|---|---|---|

| Poly(biphenyl sulfone ether sulfone) | 4,4′-bis-[(4-chlorophenyl) sulfonyl]-1,1′-biphenyl | Tg > 266°C, high thermal stability. researchgate.net | High-temperature resistant materials. researchgate.net |

| Poly(amide-imide) | 1,4-bis(trimellitimido)-2,5-dichlorobenzene | Good solubility, forms tough, flexible films. scispace.com | High-performance films and coatings. scispace.com |

Application in Organic Electronics and Optoelectronic Devices

The delocalized π-electron systems present in this compound and its derivatives make them suitable candidates for applications in organic electronics and optoelectronics, where the ability to transport charge carriers or to exhibit nonlinear optical responses is crucial.

Charge-transport materials are fundamental components of organic electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is influenced by the mobility of electrons and holes in the materials used. researchgate.net Derivatives of this compound are explored for these applications. For instance, 1,4-bis(phenylethynyl)benzene (B159325) (BPEB) derivatives have been synthesized and investigated for their charge-carrier-transport properties, exhibiting high mobilities in their crystal phases. researchgate.net

Theoretical studies on derivatives such as 1,4-bis(2-substituted-1,3,4-oxadiazole)benzene suggest their potential as promising electron and hole transport materials. researchgate.net Similarly, phenanthroline-based derivatives like 1,4-bis(2-phenyl-1,10-phenanthrolin-4-yl)benzene have shown high electron mobility, making them suitable for the charge generation unit in tandem OLEDs. acs.org The planar molecular shape of these compounds can facilitate good electron-coupling between molecules, leading to high mobility. acs.org

Nonlinear optical (NLO) materials are essential for technologies like optical switching and frequency conversion. Organic molecules with extended π-conjugated systems can exhibit significant NLO properties. nih.govresearchgate.net

A derivative, 1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one, has been shown to exhibit significant second-order NLO activity. researchgate.net Its second-harmonic generation (SHG) efficiency was measured to be 5.0 times that of urea, a standard reference material. researchgate.net This compound is a chromophore that has been studied for its optical properties, which are influenced by its polarizability and carbonyl group. biosynth.com The investigation of such derivatives is part of a broader effort to develop organic materials for NLO applications. metall-mater-eng.comnih.gov For instance, water-soluble 1,4-bis(4-aminostyryl)benzene derivatives have been synthesized for biological two-photon applications, demonstrating large two-photon absorption cross-sections. researchgate.net

Table 2: NLO Properties of a this compound Derivative

| Compound | Property | Measurement | Significance |

|---|

Building Block in Complex Organic Synthesis for Diverse Chemical Structures

Beyond polymer science, this compound and its derivatives serve as versatile building blocks in complex organic synthesis. The presence of reactive sites—the chlorine atoms and the aromatic rings—allows for a variety of chemical transformations to create diverse and complex molecular architectures.

The chlorine atoms on the phenyl rings are susceptible to nucleophilic substitution reactions, allowing for their replacement with other functional groups. Furthermore, the aromatic rings can undergo electrophilic substitution reactions. These reactivities make the core structure a useful scaffold. For example, derivatives like 1,1'-(1,2-Ethynediyl)bis(4-chlorobenzene) can be used in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form new carbon-carbon bonds, leading to more complex molecules for materials science applications. ontosight.ai The synthesis of star-shaped molecules, which have applications as catalysts and fluorescent sensors, can also utilize benzene-cored structures derived from related building blocks. rsc.org The ability to generate free radicals from related trichloromethyl compounds also points to a rich reaction chemistry. iucr.org This versatility allows chemists to design and construct a wide array of functional molecules for various applications. mdpi.com

Synthesis of Aromatic and Heterocyclic Scaffolds

The this compound framework is a versatile building block for constructing larger, more complex aromatic and heterocyclic structures. These scaffolds are often sought for their specific electronic, optical, or biological properties.

Detailed research has demonstrated the utility of derivatives in targeted cyclization reactions. For instance, a derivative, 1-(4-chlorophenylamino)-1-(4-chlorophenylhydrazono)-2-propanone, serves as a precursor for the synthesis of nitrogen-rich heterocyclic systems. mdpi.com Through a palladium-catalyzed intramolecular cyclization, this amidrazone derivative is converted into 3-Acetyl-7-chloro-1-(4-chlorophenyl)-1,4-dihydrobenzo[e] Current time information in Bangalore, IN.evitachem.comresearchgate.nettriazine. mdpi.com The optimal conditions for this transformation were identified after systematically varying the base, additives, and solvent, achieving a 69% yield. mdpi.com

| Parameter | Condition |

|---|---|

| Starting Material | 1-(4-Chlorophenylamino)-1-(4-chlorophenylhydrazono)-2-propanone |

| Catalyst | 5% Pd/C (15 mol. %) |

| Base | DBU (2 equiv.) |

| Solvent | CH₂Cl₂ |

| Temperature | 25 °C |

| Time | 8 h |

| Yield | 69% |

The core structure is also integral to the synthesis of other advanced scaffolds. A notable example is the creation of 4,4'-bis(4-chlorophenyl)-tetrathiafulvalene (ClPhTTF), an aromatic scaffold where the chlorophenyl groups are attached to a tetrathiafulvalene (B1198394) core, a molecule known for its use in molecular electronics. ias.ac.in Furthermore, the general principle of using chloro-phenyl substituted building blocks is a common strategy in constructing diverse heterocyclic systems, including pyrrolo[3,2-b]pyrroles and various bis-heterocyclic structures for medicinal and materials applications. researchgate.netnih.gov

Intermediates for Functional Organic Molecules

Beyond serving as a base for larger ring systems, this compound and its analogues are crucial intermediates in the synthesis of functional organic molecules, particularly high-performance polymers. evitachem.com The chlorine atoms and the biphenyl (B1667301) structure provide both reactivity and rigidity, which are desirable traits for creating robust materials. evitachem.com

A key application is in polymer chemistry. The derivative 1,4-bis(4-chlorobenzoyl)benzene, for example, is utilized as a monomer in the production of poly(aryl ether ketone) (PAEK), a class of high-performance thermoplastics known for their exceptional thermal stability and mechanical strength. smolecule.com Similarly, the related compound bis(4-chlorophenyl) sulfone is a precursor for other temperature-resistant polymers like polyethersulfone (PES), which is polymerized with bisphenol-A. fishersci.at These polymers find use in demanding applications such as automotive components and plumbing. fishersci.at

The versatility of this chemical family as intermediates is summarized in the table below, highlighting the transformation from a basic scaffold to a functional material.

| Intermediate Derivative | Resulting Functional Molecule/Polymer | Reference |

|---|---|---|

| 1,4-Bis(4-chlorobenzoyl)benzene | Poly(aryl ether ketone) (PAEK) | smolecule.com |

| Bis(4-chlorophenyl) sulfone | Polyethersulfone (PES) | fishersci.at |

| 1,4-Bis(carbazolyl)benzene derivatives | Organic optical materials | researchgate.net |

Additionally, derivatives such as those based on a 1,4-bis(carbazolyl)benzene core are synthesized to create novel molecules with specific two-photon absorption properties for advanced optical materials. researchgate.net This demonstrates how the central benzene unit acts as a platform for attaching functional groups (like carbazoles) to tune the electronic and photophysical properties of the final molecule. researchgate.net

Contribution to Supramolecular Chemistry and Molecular Engineering

In the fields of supramolecular chemistry and molecular engineering, the precise geometry and non-covalent interaction capabilities of molecules are paramount. The this compound scaffold and its derivatives are significant contributors due to their linear, rigid structure and the presence of chlorine atoms, which can participate in halogen bonding and other intermolecular forces like C—H⋯π contacts. iucr.org These features allow them to act as predictable building blocks ("tectons") for the construction of large, ordered molecular assemblies.

Design of Self-Assembled Molecular Architectures

The "building block" approach of supramolecular chemistry relies on components that spontaneously associate into larger, well-defined structures. The linear, rod-like shape of 1,4-bis(phenyl)benzene derivatives makes them ideal struts or linkers in the construction of complex molecular architectures.

A compelling example is the formation of a binary supramolecular organic framework (SOF). acs.org In this work, a derivative, 1,4-bis-(4-(3,5-dicyano-2,6-dipyridyl)dihydropyridyl)benzene, was designed to self-assemble with a complementary hydrogen-bonding partner. acs.org The two components interact via specific O–H···N hydrogen bonds to form a stable, three-dimensional, four-fold interpenetrated network. acs.org

This principle extends to coordination-driven self-assembly, where metal ions direct the organization of organic ligands. Ligands based on a bis-substituted benzene core, such as 1,3-bis(3-pyridylethynyl)benzene, react with palladium(II) ions to form discrete [Pd₂L₄] cage-like structures. rsc.org In a more complex example of "social self-sorting," a bis(bipyridine) ligand featuring a 1,3-diethynylbenzene (B158350) central unit selectively assembles with a different, V-shaped ligand in the presence of copper(I) ions. beilstein-journals.org This high-fidelity process results in the exclusive formation of heteroleptic dinuclear metallosupramolecular "kites," showcasing a sophisticated level of molecular programming. beilstein-journals.org The formation of these architectures is often driven by a combination of coordination bonds and weaker interactions, such as the C—H⋯π and Cl⋯Cl contacts observed in the crystal structures of related molecules, which guide the packing into open 3D architectures. iucr.org

Creation of Functional Supramolecular Materials

The true power of designing self-assembled architectures lies in imbuing them with specific functions. The materials derived from this compound and its analogues are not merely structural curiosities; they are engineered for applications ranging from gas storage to molecular recognition.

The binary supramolecular organic framework (SOF-7) mentioned previously is a prime example of a functional material. acs.org After assembly, the framework is permanently porous and exhibits high thermal stability. The channels within the structure are decorated with cyano and amide groups, which act as favorable binding sites for carbon dioxide. acs.org This functional design leads to a material with excellent CO₂ adsorption capacity and high selectivity over other gases like methane, making it a candidate for carbon capture applications. acs.org

Future Research Directions and Unexplored Avenues for 1,4 Bis 4 Chlorophenyl Benzene

Development of More Efficient and Sustainable Synthesis Routes for p-Terphenyl (B122091) Derivatives

The synthesis of p-terphenyl derivatives has traditionally relied on methods that can be resource-intensive and may not align with modern principles of green chemistry. tandfonline.com Future research will likely focus on developing more efficient and sustainable synthetic pathways applicable to 1,4-bis(4-chlorophenyl)benzene and its analogues.

A significant area of development is the refinement of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. tandfonline.com While effective, these reactions often require optimization to improve yields, reduce catalyst loading, and utilize more environmentally benign solvents. Research into phosphine-ligand-free Suzuki reactions using palladium acetate (B1210297) as a catalyst and water as a co-solvent has shown promise for rapid and cleaner coupling. tandfonline.com

Continuous flow chemistry presents a major opportunity for the sustainable synthesis of p-terphenyls. tandfonline.com Flow reactors offer enhanced control over reaction parameters, leading to higher yields and purity while minimizing waste and handling of hazardous materials. tandfonline.com Adapting sequential, regioselective Suzuki-Miyaura coupling methods to a flow reactor format could provide a practical and high-yielding route to unsymmetrically substituted p-terphenyls, which could be extended to chlorinated derivatives. tandfonline.com

Future synthetic strategies may also explore novel catalytic systems and alternative coupling reactions that avoid precious metal catalysts altogether, further enhancing the sustainability of producing these valuable molecular building blocks.

| Synthesis Method | Potential Advantages for Sustainability | Key Research Focus |

| Flow Reactor Synthesis | Reduced waste, better containment of hazardous compounds, rapid reactions. tandfonline.com | Optimization of sequential Suzuki-Miyaura coupling in flow. tandfonline.com |

| Ligand-Free Suzuki Coupling | Lower catalyst loading, use of greener solvents like water. tandfonline.com | Expanding substrate scope to include chlorinated aryl halides. |

| Alternative Catalysis | Avoidance of precious metals, potentially lower cost and environmental impact. | Development of earth-abundant metal catalysts (e.g., iron, copper). |

Investigation of Novel Intermolecular Interactions and Supramolecular Assembly

The chlorine atoms on this compound are not merely passive substituents; they are key players in directing intermolecular interactions, particularly halogen bonding. springernature.comacs.org A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophile. springernature.comnih.gov The strength and directionality of these bonds make them ideal for crystal engineering and the design of self-assembling materials. nih.gov

Future research should systematically investigate the role of C-Cl···X halogen bonds in the solid-state packing of this compound and its derivatives. By co-crystallizing it with various halogen bond acceptors (e.g., pyridines, ethers), novel supramolecular architectures with tailored properties could be constructed. The influence of the substrate on which these molecules are assembled has been shown to tune the strength and directionality of halogen bonds, offering a "control knob" for designing molecular assemblies. springernature.comnih.gov For instance, the selectivity of halogen bonding can be retained on an inert gold surface or even reversed on a more reactive copper surface. springernature.com

Exploring the interplay between halogen bonding and other noncovalent forces, such as π-π stacking and van der Waals interactions, will be crucial. acs.org This understanding could lead to the rational design of two-dimensional (2D) and three-dimensional (3D) networks with predictable topologies and functions, relevant for fields ranging from catalysis to drug design. springernature.comnih.gov

| Interaction Type | Key Characteristics | Potential Application in Supramolecular Assembly |

| Halogen Bonding (C-Cl···X) | Highly directional, tunable strength. springernature.comacs.orgnih.gov | Engineering crystal structures, directing self-assembly on surfaces. nih.gov |

| π-π Stacking | Occurs between aromatic rings. | Formation of columnar structures, charge transport pathways. |

| van der Waals Forces | Ubiquitous, contribute to overall packing stability. | Fine-tuning of molecular packing and material density. |

Advanced Computational Modeling for Predictive Material Design

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for rationalizing and predicting the properties of molecular systems. nih.govrsc.org For this compound, advanced computational studies represent a significant avenue for future research, enabling the in silico design of new materials before their synthesis.

DFT calculations can be employed to optimize the geometry of the molecule and its assemblies, providing insights into conformational preferences and packing arrangements. nih.govsurrey.ac.uk Furthermore, these models can predict key electronic properties. For example, calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies allows for the determination of the electronic band gap, a crucial parameter for predicting the conductivity of materials derived from this compound. surrey.ac.uk Studies on substituted p-terphenyls have already shown that the nature of the substituent strongly influences the band gap energy. surrey.ac.uk

Future computational work could focus on:

Simulating Supramolecular Assembly: Modeling the formation of extended networks driven by halogen bonding and other noncovalent interactions to predict the resulting architectures.

Predicting Optoelectronic Properties: Using time-dependent DFT (TD-DFT) to calculate absorption and emission spectra, guiding the design of new fluorescent materials or components for organic light-emitting devices (OLEDs). researchgate.net

Modeling Charge Transport: Investigating the electronic coupling between adjacent molecules in a crystal lattice to predict charge mobility, which is essential for applications in organic electronics.

These predictive capabilities will accelerate the discovery of new functional materials based on the this compound scaffold, saving significant time and resources in the laboratory.

Exploration of Structure-Property Relationships for Emerging Material Technologies

Understanding the relationship between molecular structure and macroscopic properties is fundamental to materials science. For this compound, future research will involve systematically modifying its structure to tune its properties for specific, high-value applications.

The p-terphenyl core is a known building block for materials used in OLEDs and liquid crystals. walisongo.ac.id By introducing different functional groups onto the central or terminal phenyl rings of the this compound framework, researchers can modulate properties such as luminescence, thermal stability, and mesophase behavior. The effect of para-substitution on the electronic properties of terphenyl complexes has been demonstrated, showing a correlation between the substituent's electronic character and the complex's spectroscopic features. nih.govrsc.org

Another promising area is in the development of bioactive molecules. The p-terphenyl scaffold has been identified as an attractive framework for drug design, including the development of inhibitors for specific enzymes. nih.gov Computational docking studies have been used to evaluate the binding of p-terphenyl derivatives to biological targets, suggesting that targeted modifications could lead to potent and selective therapeutic agents. nih.gov Exploring how the chlorine substituents of this compound influence protein-ligand interactions could be a fruitful line of inquiry.

| Technology Area | Key Property to Tune | Potential Structural Modification |

| Organic Electronics (e.g., OLEDs) | Luminescence, charge transport. walisongo.ac.id | Addition of electron-donating/withdrawing groups to the terphenyl core. |

| Liquid Crystals | Mesophase behavior, clearing point. tandfonline.com | Introduction of flexible alkyl chains. |

| Medicinal Chemistry | Binding affinity and selectivity to biological targets. nih.gov | Addition of functional groups to mimic protein binding motifs. lookchem.com |

Integration into Nanoscale Systems and Devices

The well-defined, rigid structure of this compound makes it an excellent candidate for the bottom-up fabrication of nanoscale materials and their integration into functional devices.

One of the most exciting future directions is its use as a precursor for creating precisely structured graphene nanoribbons (GNRs). rsc.org The synthesis of GNRs often involves the surface-assisted cyclodehydrogenation of polyphenylene precursors. A polyphenylene polymer derived from a chlorinated monomer, 1,2-bis(4-chlorophenyl)-3,6-bis(biphenyl-3-yl)-4,5-bis(4-dodecylphenyl)benzene, has been successfully used to create GNRs. rsc.org Similarly, polymers of this compound could be designed to undergo intramolecular cyclization to form specific GNR structures with tailored widths and edge configurations, which in turn dictate their electronic properties.

Furthermore, the self-assembly properties of this compound, driven by halogen bonding, can be harnessed to create ordered molecular layers on various substrates. springernature.comnih.gov These 2D molecular crystals could serve as templates for further growth, as active layers in nanoscale sensors, or as components in molecular electronic circuits. The ability to control the assembly on different metal surfaces provides a pathway to fabricate complex nanoarchitectures. springernature.comresearchgate.net Investigating the electrical and optical properties of individual or small assemblies of these molecules using techniques like scanning tunneling microscopy (STM) will be essential to realizing their potential in nanodevices.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,4-bis(4-chlorophenyl)benzene in laboratory settings?

- Methodological Answer : A six-step synthesis starting from 4-nitrochlorobenzene is a well-documented approach. Key steps include nucleophilic substitution, reduction, and coupling reactions. Catalysts such as metal complexes (e.g., Pd-based systems) or acidic/basic conditions are used to optimize yield and purity. The final product is purified via recrystallization or column chromatography, achieving >95% purity. Reaction conditions (e.g., reflux temperature, solvent selection) critically influence intermediate stability .

Q. How can researchers characterize the crystalline structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, derivatives like ethyl 1,4-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carboxylate exhibit dihedral angles of 63.42°–70.43° between aromatic rings, confirmed via SC-XRD. Data collection using a Bruker SMART APEXII CCD diffractometer and refinement with SHELXL software yield R values <0.05, ensuring structural accuracy. Hydrogen bonding (C–H⋯O) and π-interactions are mapped using Mercury software .

Advanced Research Questions

Q. What role does this compound play in synthesizing high-performance pigments?

- Methodological Answer : This compound is a precursor for Pigment Red 254, a diketopyrrolopyrrole (DPP) pigment. Condensation reactions with succinonitrile derivatives under inert atmospheres yield the DPP core. Photostability and chromatic properties are enhanced by introducing electron-withdrawing groups (e.g., Cl) at para positions. UV-Vis spectroscopy (λmax ~520 nm) and XRD confirm π-conjugation and crystallinity, critical for industrial coatings .

Q. How can intermolecular interactions in this compound derivatives be systematically analyzed?

- Methodological Answer : Crystal packing analysis reveals weak C–H⋯O hydrogen bonds (bond lengths: 2.3–2.5 Å) and C–H⋯π interactions (centroid distances: 3.4–3.6 Å). Hirshfeld surface analysis via CrystalExplorer quantifies interaction contributions (e.g., H⋯Cl contacts ~12%). These interactions stabilize supramolecular architectures, influencing solubility and thermal stability .

Q. What strategies optimize reaction conditions to minimize by-products during synthesis?

- Methodological Answer : Kinetic control via temperature gradients (e.g., slow heating from 50°C to 80°C) reduces side reactions. Catalytic systems like Pd(OAc)2/PPh3 improve selectivity in cross-coupling steps. In-situ monitoring with HPLC or <sup>19</sup>F NMR tracks intermediate formation. Post-reaction quenching with aqueous NaHCO3 removes acidic by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.